molecular formula C9H11BrN2O2 B8168199 2-Bromo-5-ethoxybenzohydrazide

2-Bromo-5-ethoxybenzohydrazide

Cat. No.: B8168199
M. Wt: 259.10 g/mol
InChI Key: LKKNFHJSQVJRHO-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxybenzohydrazide is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxybenzohydrazide typically involves the reaction of 2-Bromo-5-ethoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-Bromo-5-ethoxybenzoic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxybenzohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Amines: Formed from reduction reactions.

    Oximes: Formed from oxidation reactions.

Scientific Research Applications

2-Bromo-5-ethoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzohydrazide
  • 2-Bromo-5-hydroxybenzohydrazide
  • 2-Bromo-5-chlorobenzohydrazide

Comparison: 2-Bromo-5-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy group provides different steric and electronic effects, potentially leading to distinct chemical and biological properties. The presence of the bromine atom also enhances the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-ethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-6-3-4-8(10)7(5-6)9(13)12-11/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKNFHJSQVJRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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